[4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Overview
Description
“[4-(4-Ethylpiperazin-1-yl)phenyl]methanol” is an organic compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2O/c1-2-14-7-9-15 (10-8-14)13-6-4-3-5-12 (13)11-16/h3-6,16H,2,7-11H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 376.6±42.0 °C and a predicted density of 1.079±0.06 g/cm3 . The pKa is predicted to be 15.05±0.10 .Scientific Research Applications
Synthesis and Analgesic Action
A study by Malinka et al. (2005) involved the preparation of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides, showing potential as analgesic agents in animal models. This research demonstrates the compound's relevance in developing new analgesic medications (Malinka et al., 2005).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized novel compounds including the 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one series, showing significant antimicrobial activity. The study also utilized docking studies to understand the compounds' interactions, highlighting their potential in antimicrobial therapy (Mandala et al., 2013).
Development of Endocannabinoid Hydrolases Inhibitors
Research by Morera et al. (2012) on the development and characterization of inhibitors for endocannabinoid hydrolases FAAH and MAGL indicates the compound's utility in exploring therapeutic agents targeting endocannabinoid systems (Morera et al., 2012).
Mechanism of Enantioseparation in Chromatography
Dungelová et al. (2004) studied the thermodynamics of HPLC separation of enantiomers, involving derivates similar to the subject compound, to understand the chiral recognition mechanism in chromatographic separations (Dungelová et al., 2004).
Inhibitors of Tubulin Polymerization
A study by Prinz et al. (2017) on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine identified highly potent inhibitors of tubulin polymerization, suggesting their application in cancer therapy (Prinz et al., 2017).
Mechanism of Action
- Some piperazine derivatives have been investigated for their affinity to dopamine D2 receptors (D2) and serotonin 5-HT2A receptors (5-HT2A) in the context of antipsychotic activity .
Target of Action
Biochemical Pathways
Keep in mind that additional studies may provide more comprehensive insights into this compound’s action .
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFUWSSTCWTUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634695 | |
Record name | [4-(4-Ethylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402745-30-6 | |
Record name | [4-(4-Ethylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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